Tert-butyl (3S)-3-aminopentanoate
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Overview
Description
Tert-butyl (3S)-3-aminopentanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl group attached to the ester moiety and an amino group on the third carbon of the pentanoate chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-aminopentanoate typically involves the esterification of (3S)-3-aminopentanoic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions to form amides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-aminopentanoate has several applications in scientific research:
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-aminobutanoate: Similar structure but with a shorter carbon chain.
Tert-butyl (3S)-3-aminopropanoate: Even shorter carbon chain, leading to different reactivity and applications.
Tert-butyl (3S)-3-aminocyclohexanoate: Contains a cyclohexane ring, resulting in different steric and electronic properties.
Uniqueness
Tert-butyl (3S)-3-aminopentanoate is unique due to its specific combination of a tert-butyl ester and an amino group on a pentanoate chain. This structure provides a balance of steric hindrance and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-aminopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZKLOMEOUQHEO-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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